2,4-Dinitrotoluene
Overview
Description
2,4-Dinitrotoluene is an organic compound with the chemical formula C₇H₆N₂O₄. This compound is significant in various industrial applications, particularly in the production of polyurethane foams and explosives .
Scientific Research Applications
2,4-Dinitrotoluene has several applications in scientific research:
Safety and Hazards
Future Directions
The European Chemicals Agency (ECHA) has proposed restrictions on 2,4-Dinitrotoluene . This indicates a future direction towards more stringent regulations and controls on the use of this compound.
Relevant Papers The relevant papers for this compound include a Toxicological Profile by the Centers for Disease Control and Prevention and a paper on the Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6 .
Mechanism of Action
Target of Action
2,4-Dinitrotoluene (2,4-DNT) is an organic compound primarily used as a precursor to toluene diisocyanate . It is also known as a precursor to trinitrotoluene (TNT) . The primary targets of 2,4-DNT are the biochemical processes involved in the production of polyurethane foams .
Mode of Action
2,4-DNT is hydrogenated to produce 2,4-toluenediamine, which is then phosgenated to yield toluene diisocyanate . This process involves the interaction of 2,4-DNT with hydrogen and phosgene, leading to changes in its chemical structure and properties .
Biochemical Pathways
The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene . These pathways illustrate how bacteria can assimilate new carbon sources .
Pharmacokinetics
Information on the pharmacokinetics of 2,4-DNT is limited. It is known that 2,4-dnt has a relatively long half-life in aquatic systems, which facilitates its transport
Result of Action
The result of 2,4-DNT’s action is the production of toluene diisocyanate, which is used to produce flexible polyurethane foams . Some of the 2,4-DNT production is also converted to TNT . It is frequently used as a plasticizer, deterrent coating, and burn rate modifier in propellants .
Action Environment
The action of 2,4-DNT can be influenced by various environmental factors. For instance, 2,4-DNT can be released into the soil and surface water pathways through its production and use in military training activities, as well as unexpected explosive accidents during manufacturing . The presence of 2,4-DNT in the environment can lead to its interaction with various biological entities, potentially affecting its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2,4-DNT interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 2,4-DNT is degraded by bacteria through pathways involving novel oxygenases for oxidative denitration and subsequent ring-fission . The degradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 proceeded through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene .
Cellular Effects
2,4-DNT has been shown to cause adverse neurological, hematological, reproductive, hepatic, and renal effects in animal studies . It also disturbs lipid transport and metabolism and oxygen supply in zebrafish, which could contribute to severe damage in the liver and death .
Molecular Mechanism
The molecular mechanism of 2,4-DNT involves its interaction with various biomolecules. The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The degradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 proceeded through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene .
Temporal Effects in Laboratory Settings
The effects of 2,4-DNT change over time in laboratory settings. For instance, in a study with zebrafish, 2,4-DNT exposure disturbed lipid transport and metabolism and oxygen supply, contributing to severe liver damage and death .
Dosage Effects in Animal Models
The effects of 2,4-DNT vary with different dosages in animal models. For example, in a study with rats, mice, and dogs, 2,4-DNT and 2,6-DNT isomers have similar effects and have been shown to cause adverse neurological, hematological, reproductive, hepatic, and renal effects .
Metabolic Pathways
2,4-DNT is involved in various metabolic pathways. For instance, the degradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 proceeded through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrotoluene is synthesized through the nitration of toluene. The process involves the sequential nitration of toluene to produce mononitrotoluene, followed by further nitration to yield this compound . The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled conditions .
Industrial Production Methods: In industrial settings, 4-nitrotoluene is nitrated with a mixed acid containing equimolar nitric acid under continuous operation to achieve a high yield of this compound . This method ensures efficient production and is widely adopted in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Fenton’s reagent (hydrogen peroxide and ferrous salt) under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Aldehydes and DBU as a catalyst.
Major Products:
Oxidation: Various oxidized intermediates and final products depending on the reaction conditions.
Reduction: 2,4-toluenediamine.
Substitution: 2,4-dinitrobenzyl ketones.
Comparison with Similar Compounds
2,6-Dinitrotoluene: Another isomer of dinitrotoluene with similar applications but different physical properties.
Nitrobenzene: A related compound used in the production of aniline and other chemicals.
Uniqueness: 2,4-Dinitrotoluene is unique due to its specific nitration pattern, which makes it a preferred precursor for synthesizing toluene diisocyanate and trinitrotoluene . Its distinct chemical properties and reactivity also make it valuable in various industrial applications.
Properties
IUPAC Name |
1-methyl-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4, Array | |
Record name | DINITROTOLUENES, MOLTEN | |
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Record name | 2,4-DINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID0020529 | |
Record name | 2,4-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |
Record name | DINITROTOLUENES, MOLTEN | |
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Boiling Point |
572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |
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Flash Point |
405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |
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Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |
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Density |
1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |
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Vapor Density |
6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |
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Color/Form |
Yellow needles or monoclinic prisms, Yellow or orange crystals | |
CAS No. |
121-14-2, 1326-41-6, 84029-42-5 | |
Record name | DINITROTOLUENES, MOLTEN | |
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Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001326416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,-Dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DINITROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DINITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6741D310ED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/163 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |
Record name | DINITROTOLUENES, MOLTEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/163 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.